3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c15-11-6-4-10(5-7-11)12-13(18)17-14(16-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINSANSNCSFRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=O)C(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one typically involves multiple steps. One common method includes the N-arylation of pyrazolone using a copper(I) iodide catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid, and the final product is obtained after deprotection of the Boc group using hydrochloric acid in 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) iodide for N-arylation, hydrochloric acid for deprotection, and various oxidizing and reducing agents for oxidation and reduction reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into various biological targets, potentially inhibiting or activating specific pathways. For example, it may act as an antioxidant by scavenging reactive oxygen species or as an enzyme inhibitor by binding to the active site of the enzyme .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
- Molecular Formula : C₁₄H₁₅FN₂O
- Molecular Weight : 246.29 g/mol
- CAS Number : 899926-73-9
- Purity : >90% (commercial grade) .
Structural Features: The compound features a diazaspiro[4.5]dec-3-en-2-one core with a 4-fluorophenyl substituent at position 2. The spiro system creates conformational rigidity, while the fluorine atom enhances electronic properties and metabolic stability compared to non-fluorinated analogs .
Comparison with Structural Analogs
Halogen-Substituted Analogs
Impact of Halogens :
Substituted Phenyl Derivatives
Electronic and Steric Effects :
Heteroatom-Modified Analogs
Thione vs. Ketone Derivatives
Biological Activity
3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound is characterized by a spiro linkage, which contributes to its stability and reactivity. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
The chemical structure of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one |
| Molecular Formula | C14H15FN2O |
| Molecular Weight | 262.35 g/mol |
| CAS Number | 899926-73-9 |
| Melting Point | Not specified |
The biological activity of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is primarily attributed to its ability to interact with various molecular targets within biological systems. The spirocyclic structure allows for effective binding to enzyme active sites or receptor sites, potentially modulating their activity.
Potential Mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic pathways, influencing various physiological processes.
Biological Activity Studies
Research into the biological activities of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one has revealed several promising findings:
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Potential : In vitro studies have suggested that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
- Study A : A study published in Molecules explored the synthesis of various spirocyclic derivatives, including 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one, and assessed their cytotoxicity against human cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations.
- Study B : Another research article investigated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results demonstrated a strong ability to reduce DPPH radicals compared to standard antioxidants.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
